

Arimoclomol Citrate in Neurodegenerative Diseases: A Comparative Efficacy Analysis

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Compound of Interest

Compound Name: *Arimoclomol Citrate*

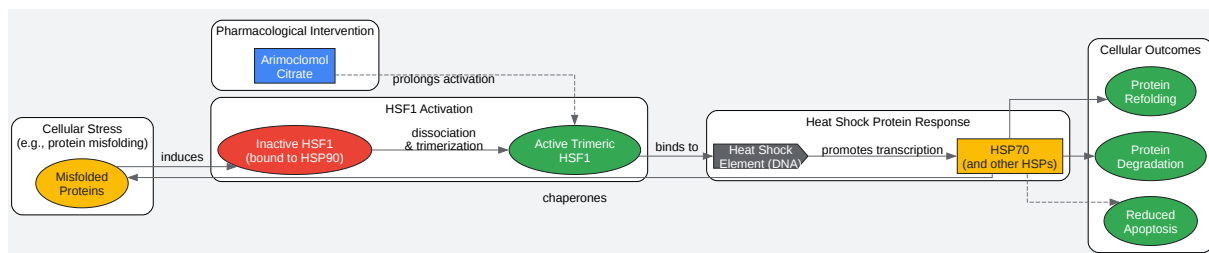
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Arimoclomol citrate, an investigational drug candidate, has been the subject of extensive research for its potential therapeutic role in a range of neurodegenerative diseases. This guide provides a meta-analysis of its efficacy, comparing it with alternative treatments for Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS), supported by experimental data and detailed methodologies.

Mechanism of Action: The Heat Shock Response

Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular mechanism that protects against stress by promoting the proper folding and preventing the aggregation of misfolded proteins.^{[1][2][3]} Its primary mechanism involves the potentiation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.^{[2][4]} In stressed cells, Arimoclomol prolongs the activation of HSF1, leading to an increased production of Heat Shock Proteins (HSPs), particularly the cytoprotective HSP70. This enhanced chaperone capacity is thought to be beneficial in neurodegenerative diseases characterized by protein misfolding and aggregation.



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Arimoclomol's Mechanism of Action via HSF1 Pathway.

Efficacy in Niemann-Pick Disease Type C (NPC)

NPC is a rare, lysosomal storage disorder leading to progressive neurological deterioration. The standard of care for NPC in many regions is miglustat, which has been shown to stabilize neurological manifestations.

Arimoclomol vs. Placebo (as an adjunct to standard care)

A pivotal phase 2/3 clinical trial (NCT02612129) evaluated the efficacy and safety of Arimoclomol as an add-on therapy in patients with NPC.

Table 1: Efficacy of Arimoclomol in Niemann-Pick Disease Type C (NCT02612129)

Outcome Measure	Arimoclomol + Standard Care (n=34)	Placebo + Standard Care (n=16)	Treatment Difference (95% CI)	p-value
Change in 5-domain NPCCSS at 12 months	0.76	2.15	-1.40 (-2.76, -0.03)	0.046
Subgroup: Change in 5-domain NPCCSS with Miglustat	-	-	-2.06	0.006

NPCCSS: Niemann-Pick Disease Type C Clinical Severity Scale. A lower score indicates less severe disease. A negative change indicates improvement.

The study demonstrated that Arimoclomol, when added to routine clinical care (which could include miglustat), resulted in a statistically significant 65% reduction in disease progression over 12 months as measured by the 5-domain NPCCSS. The treatment effect was even more pronounced in the prespecified subgroup of patients who were also receiving miglustat, where Arimoclomol led to a stabilization of disease severity.

Miglustat Monotherapy

Clinical trials and observational studies on miglustat have demonstrated its ability to stabilize neurological disease in NPC patients. Long-term data suggest that miglustat therapy stabilizes key neurological parameters, including horizontal saccadic eye movements, swallowing, and ambulation.

Table 2: Efficacy of Miglustat in Niemann-Pick Disease Type C

Study	Patient Population	Duration	Key Outcomes
Randomized Controlled Trial	Adults and juveniles (n=29)	12 months	Improved horizontal saccadic eye movement velocity (p=0.028); improved swallowing capacity.
Open-label Extension	Adults and juveniles	24 months	Stabilization of horizontal saccadic eye movements, swallowing, and ambulation.
Pediatric Study	Children (4-12 years)	24 months	Stabilization of horizontal saccadic eye movements, ambulation, and swallowing in 80% of patients.
Retrospective Cohort	66 patients	Median 1.46 years	Mean annual disease progression rate decreased from +0.11 units/year before treatment to -0.01 units/year after treatment.

While a direct head-to-head meta-analysis is not available, the data suggests that Arimoclomol as an add-on therapy to miglustat provides a significant additional benefit in slowing disease progression in NPC.

Efficacy in Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects motor neurons, leading to muscle weakness and paralysis. The standard of care for ALS includes riluzole and edaravone, which have shown modest effects on slowing disease progression.

Arimoclomol in ALS

The efficacy of Arimoclomol in a broader ALS population was investigated in the ORARIALS-01 phase 3 clinical trial (NCT03491462). This trial, however, failed to meet its primary and secondary endpoints.

Table 3: Efficacy of Arimoclomol in Amyotrophic Lateral Sclerosis (ORARIALS-01)

Outcome Measure	Arimoclomol (n=160)	Placebo (n=79)	p-value
Combined Assessment of Function and Survival (CAFS) rank score at 76 weeks	0.51 (SD 0.29)	0.49 (SD 0.28)	0.62
Change in ALSFRS-R from baseline to 76 weeks	-	-	Not significant
Survival	-	-	Not significant

CAFS: A composite endpoint ranking patients based on survival and change in ALSFRS-R. Higher scores are better. ALSFRS-R: ALS Functional Rating Scale-Revised. A higher score indicates better function.

The results of the ORARIALS-01 trial showed no significant difference between Arimoclomol and placebo in terms of function, survival, or disease progression in patients with ALS.

Approved Treatments for ALS

Riluzole: Clinical trials have shown that riluzole provides a modest survival benefit in ALS patients. A meta-analysis indicated that riluzole 100 mg/day was associated with a 9% gain in the probability of 1-year tracheostomy-free survival.

Edaravone: The pivotal clinical trial for edaravone (NCT01492686) demonstrated a significant slowing of functional decline in a specific subgroup of ALS patients. The change in the

ALSFERS-R score from baseline to 24 weeks was -5.01 in the edaravone group compared to -7.50 in the placebo group, representing a 33% reduction in functional loss.

Table 4: Efficacy of Approved Treatments for Amyotrophic Lateral Sclerosis

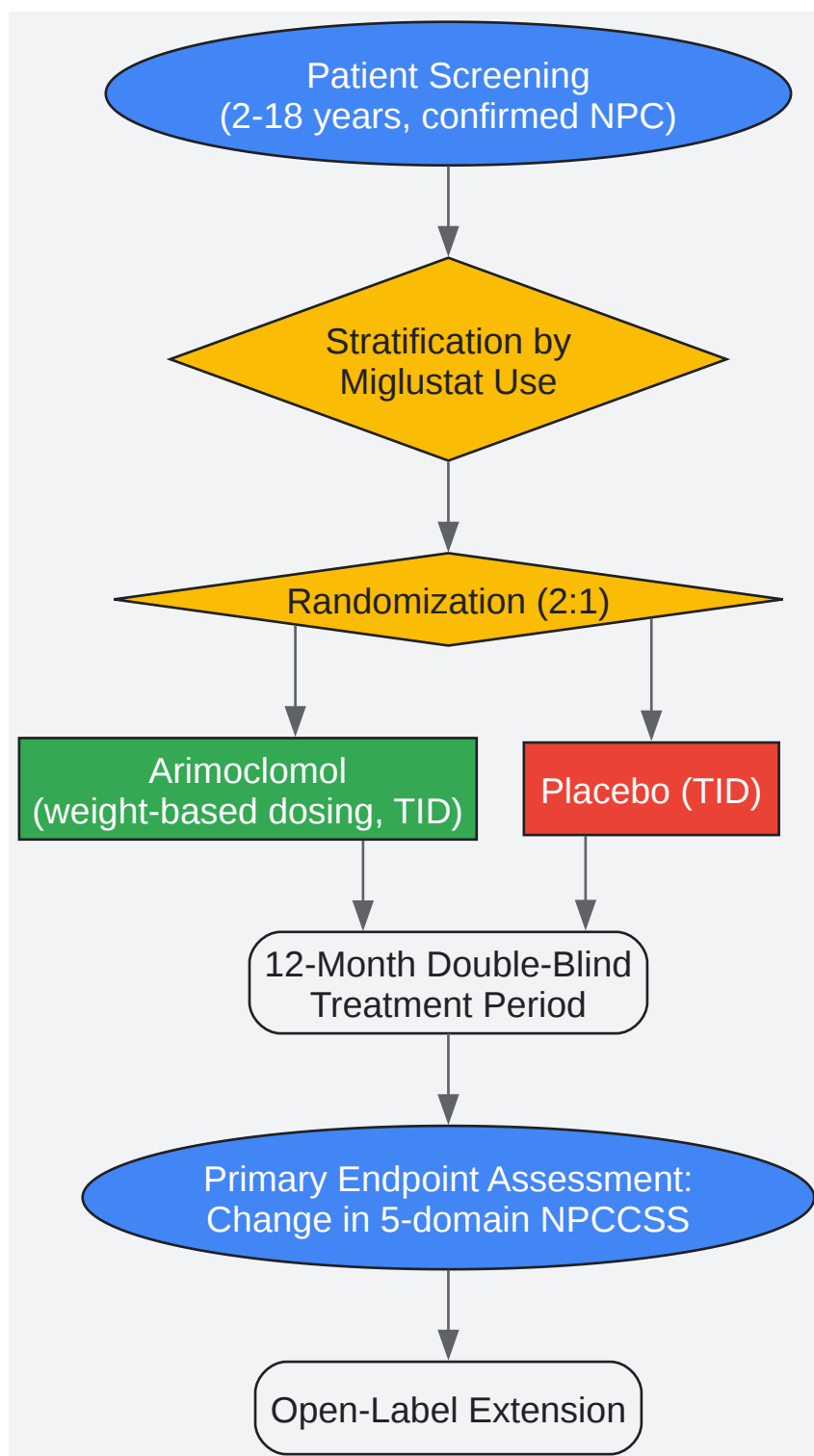
Treatment	Key Clinical Trial	Primary Outcome	Result
Riluzole	Dose-ranging study	Tracheostomy-free survival	35% improvement in survival with 100 mg dose.
Edaravone	NCT01492686	Change in ALSFRS-R at 24 weeks	-5.01 (edaravone) vs. -7.50 (placebo); p=0.0013.

Based on current evidence, Arimoclomol has not demonstrated efficacy in the broader ALS population, in contrast to the modest but statistically significant benefits observed with approved treatments like riluzole and edaravone.

Experimental Protocols

Arimoclomol in NPC (NCT02612129)

This was a phase 2/3, multicenter, randomized, double-blind, placebo-controlled trial.



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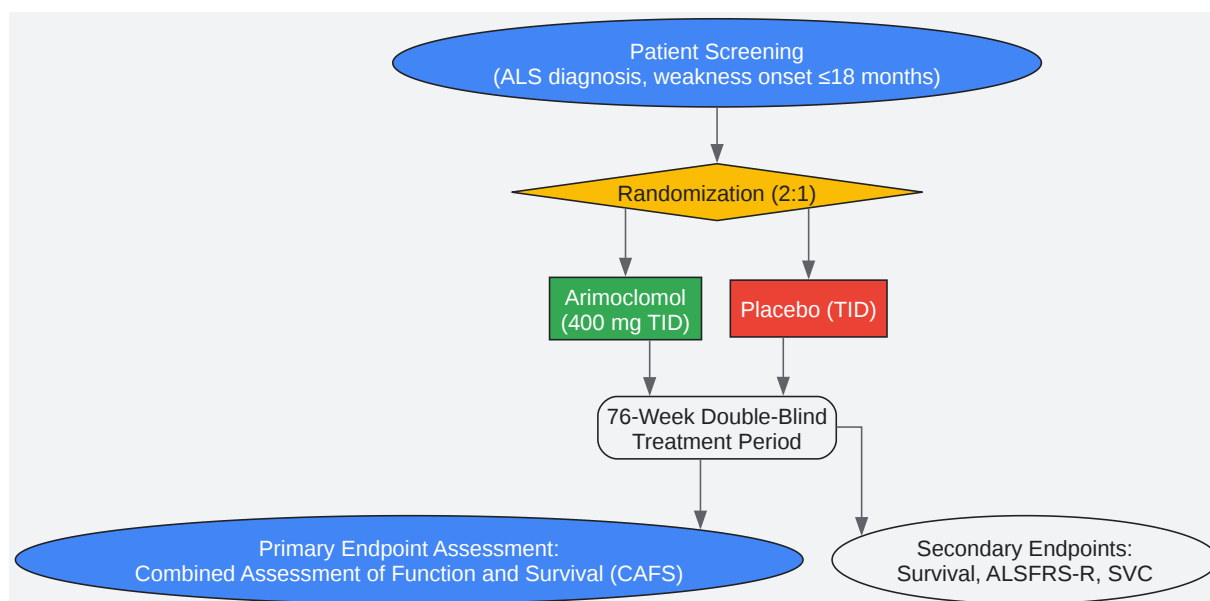
Workflow for the NCT02612129 Arimoclomol NPC Trial.

- Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.

- Intervention: Patients were randomized (2:1) to receive either Arimoclomol (dosed by body weight, three times daily) or a matching placebo, in addition to their standard of care.
- Primary Endpoint: Change from baseline in the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (NPCCSS) score at 12 months.
- Stratification: Patients were stratified based on their use of miglustat at baseline.

Arimoclomol in ALS (NCT03491462)

This was a phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.



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